6-Ethyl-1-benzofuran
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Overview
Description
6-Ethyl-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-1-benzofuran can be achieved through several methods. One common approach involves the cyclization of 2-ethylphenol with glyoxylic acid in the presence of a dehydrating agent. This reaction typically occurs under acidic conditions and results in the formation of the benzofuran ring .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed cross-coupling reactions has been explored to synthesize benzofuran derivatives on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzofuran ring into dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its diverse biological activities.
Industry: Utilized in the development of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 6-Ethyl-1-benzofuran involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Benzofuran: The parent compound with a similar structure but without the ethyl group.
2-Methylbenzofuran: A similar compound with a methyl group instead of an ethyl group.
5-Ethyl-2-benzofuran: Another derivative with the ethyl group in a different position.
Uniqueness: 6-Ethyl-1-benzofuran is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 6-position can affect the compound’s interaction with biological targets and its overall stability .
Properties
Molecular Formula |
C10H10O |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
6-ethyl-1-benzofuran |
InChI |
InChI=1S/C10H10O/c1-2-8-3-4-9-5-6-11-10(9)7-8/h3-7H,2H2,1H3 |
InChI Key |
RWRJFUQBSNUFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=CO2 |
Origin of Product |
United States |
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